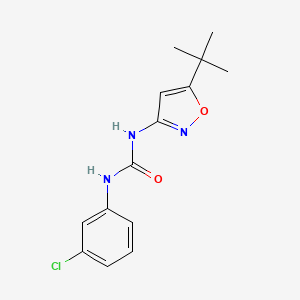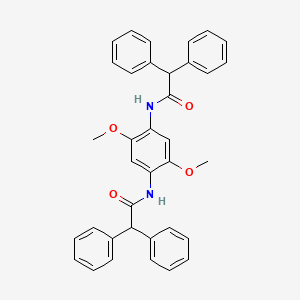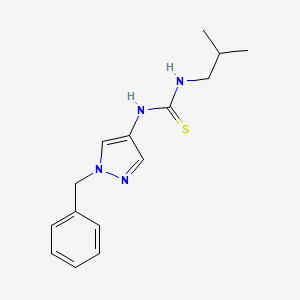![molecular formula C13H18Cl2N2O2 B4840568 N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea](/img/structure/B4840568.png)
N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea
Vue d'ensemble
Description
N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea, also known as Diuron, is a herbicide that is widely used in agriculture to control the growth of weeds. It belongs to the family of substituted urea herbicides and has been in use since the 1950s. Diuron is primarily used to control broadleaf and grassy weeds in crops such as cotton, soybeans, sugarcane, and citrus fruits.
Mécanisme D'action
Further research is needed to better understand the mechanism of action of N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea and its effects on plants and non-target organisms.
Conclusion:
In conclusion, N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea is a widely used herbicide that has been extensively studied for its herbicidal properties and its effects on non-target organisms. Its mechanism of action involves the inhibition of photosynthesis in plants, which leads to a reduction in energy production and ultimately the death of the plant. N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea has several advantages and limitations for use in lab experiments, and there are several future directions for the research on N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea, including the development of new herbicides, bioremediation, environmental monitoring, and further understanding of its mechanism of action.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea has several advantages and limitations for use in lab experiments. Some of the advantages include:
1. Availability: N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea is readily available and can be purchased from chemical suppliers.
2. Cost-effectiveness: N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea is relatively inexpensive compared to other herbicides.
3. Stability: N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea is stable under normal laboratory conditions.
Some of the limitations include:
1. Toxicity to non-target organisms: N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea is toxic to aquatic organisms, which can limit its use in certain experiments.
2. Limited solubility: N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea has limited solubility in water, which can limit its effectiveness in certain experiments.
3. Environmental concerns: N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea is known to persist in the environment, which can raise concerns about its long-term effects on the ecosystem.
Orientations Futures
There are several future directions for the research on N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea. Some of these include:
1. Development of new herbicides: The development of new herbicides that are more effective and less toxic to non-target organisms.
2. Bioremediation: Further research is needed to explore the potential use of N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea in bioremediation of contaminated soil and water.
3. Environmental monitoring: The use of N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea as a marker for environmental monitoring can be further explored to better understand the contamination of herbicides in soil and water.
4.
Applications De Recherche Scientifique
N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea has been extensively studied for its herbicidal properties and its effects on non-target organisms. It has been used in various scientific research applications, including:
1. Weed control in agriculture: N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea is commonly used in agriculture to control the growth of weeds in crops. Its effectiveness in controlling weeds has been extensively studied in various crops.
2. Environmental monitoring: N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea has been used as a marker to monitor the environmental contamination of herbicides in soil and water.
3. Bioremediation: N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea has been shown to be biodegradable under certain conditions. Its biodegradability has been studied for its potential use in bioremediation of contaminated soil and water.
Propriétés
IUPAC Name |
1-[1-(2,4-dichlorophenyl)ethyl]-3-(3-methoxypropyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O2/c1-9(11-5-4-10(14)8-12(11)15)17-13(18)16-6-3-7-19-2/h4-5,8-9H,3,6-7H2,1-2H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGJIRYMIIYJGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)NC(=O)NCCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2,4-Dichlorophenyl)ethyl]-3-(3-methoxypropyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-nitrobenzyl)thio]-N-pentylacetamide](/img/structure/B4840494.png)
![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(3,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4840499.png)

![4-(4-chlorobenzyl)-5-{[(4-fluorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4840515.png)
![1-[2-(2-iodo-4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B4840519.png)
![5-bromo-2-({[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B4840528.png)

![6-cyclopropyl-N-(2-furylmethyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4840542.png)
![1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4840547.png)
![N-[4-({4-[(2-nitrophenyl)sulfonyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B4840552.png)

![2-[(3-cyano-2-pyridinyl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4840576.png)
